2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine
Overview
Description
2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two chlorine atoms at positions 2 and 3, and a methyl group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine typically involves the chlorination of 8-methylpyrido[2,3-b]pyrazine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve a similar chlorination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Oxidation: 2,3-Dichloro-8-carboxypyrido[2,3-b]pyrazine.
Reduction: Dechlorinated or partially reduced derivatives.
Scientific Research Applications
2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
8-Methylpyrido[2,3-b]pyrazine: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
2,3-Dichloropyrazine: Lacks the methyl group, which may affect its electronic properties and reactivity.
2,3-Dichloroquinoxaline: Contains a different heterocyclic core, leading to different chemical and biological properties.
Uniqueness
2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and material science.
Biological Activity
2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrido[2,3-b]pyrazine framework with dichloro and methyl substitutions. This unique structure contributes to its diverse biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C8H6Cl2N4 |
Molecular Weight | 233.06 g/mol |
CAS Number | 1429376-88-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : It may induce programmed cell death by influencing the expression of key apoptotic proteins such as Bax and Bcl-2.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- A study on chronic myeloid leukemia (CML) K562 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 μM after 72 hours of treatment. Morphological assessments indicated that the compound induced apoptosis through the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated:
- Broad-spectrum Activity : Exhibiting efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A detailed investigation into the effects of this compound on K562 cells revealed:
- Cell Viability Assay : MTT assay indicated significant inhibition of cell proliferation.
- Apoptosis Induction : Flow cytometry analysis showed increased sub-G1 population indicative of apoptosis.
- Gene Expression Analysis : Real-time PCR demonstrated reduced levels of Bcl-2 and Survivin alongside increased Bax expression post-treatment.
Case Study 2: Antimicrobial Testing
In a study assessing antimicrobial properties:
- Methodology : Disc diffusion method was employed against several bacterial strains.
- Results : The compound exhibited zones of inhibition ranging from 12 mm to 18 mm depending on the strain tested.
Properties
IUPAC Name |
2,3-dichloro-8-methylpyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-11-8-5(4)12-6(9)7(10)13-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYCMRJEYFKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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